molecular formula C12H15FN2O4 B8030914 Tert-butyl N-[(4-fluoro-2-nitrophenyl)methyl]carbamate

Tert-butyl N-[(4-fluoro-2-nitrophenyl)methyl]carbamate

Cat. No.: B8030914
M. Wt: 270.26 g/mol
InChI Key: IFELJNUXQJCBRP-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-fluoro-2-nitrophenyl)methyl]carbamate: is a chemical compound with the molecular formula C12H15FN2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl carbamate group attached to a 4-fluoro-2-nitrophenylmethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-fluoro-2-nitrophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoro-2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in tert-butyl N-[(4-fluoro-2-nitrophenyl)methyl]carbamate can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(4-fluoro-2-nitrophenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions, including the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the effects of fluorinated and nitro-substituted aromatic compounds on biological systems. It is also employed in the development of new biochemical assays and diagnostic tools.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-fluoro-2-nitrophenyl)methyl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(4-fluoro-2-methoxyphenyl)methyl]carbamate
  • Tert-butyl N-[(4-chloro-2-nitrophenyl)methyl]carbamate
  • Tert-butyl N-[(4-fluoro-2-nitrophenyl)ethyl]carbamate

Uniqueness

Tert-butyl N-[(4-fluoro-2-nitrophenyl)methyl]carbamate is unique due to the presence of both a fluoro and a nitro group on the aromatic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluoro group enhances its stability and binding affinity, while the nitro group provides a site for further chemical modifications .

Properties

IUPAC Name

tert-butyl N-[(4-fluoro-2-nitrophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-9(13)6-10(8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFELJNUXQJCBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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